![molecular formula C20H26N2O3 B2367665 N-(3-(4-(dimethylamino)phenyl)propyl)-2,3-dimethoxybenzamide CAS No. 953151-06-9](/img/structure/B2367665.png)
N-(3-(4-(dimethylamino)phenyl)propyl)-2,3-dimethoxybenzamide
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Overview
Description
“N-(3-(4-(dimethylamino)phenyl)propyl)-2,3-dimethoxybenzamide” is a complex organic compound. It is related to the compound “3-(Dimethylamino)-1-propylamine”, which is widely used to functionalize various pharmacologically active medicinally important compounds . It is also used in the preparation of dimethylaminopropylamine surfactants that exhibit biological activity against Gram-positive and negative bacteria and fungi .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with dimethylamine. For example, DMAPA (Dimethylaminopropylamine) is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile . A subsequent hydrogenation step yields DMAPA .Molecular Structure Analysis
The molecular structure of a similar compound, “Formamide, N-[3-(dimethylamino)propyl]-”, is available as a 2d Mol file or as a computed 3d SD file . The molecular weight of this compound is 130.1882 .Chemical Reactions Analysis
The compound “3-(Dimethylamino)-1-propylamine” is known to react with other substances to form new compounds. For example, it is used in the preparation of dimethylaminopropylamine surfactants that exhibit biological activity against Gram-positive and negative bacteria and fungi .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “3-(Dimethylamino)-1-propylamine”, include a density of 0.812 g/mL at 25 °C (lit.), a refractive index n20/D 1.435 (lit.), and a boiling point of 133 °C (lit.) .Scientific Research Applications
- Application : DMAPMA has been studied in radical copolymerizations with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene. Interestingly, the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers. The behavior of systems involving amine monomers differs due to DMAPMA’s ability to form assemblies with varying reactivity, influenced by hydrogen bonding .
- Application : Copolymers of higher alkyl (meth)acrylates with industrially manufactured amine monomers (such as DMAPMA) serve as dispersants. These copolymers enhance oil stability, reduce friction, and improve lubricant performance .
- Application : Researchers have explored its utility as a building block for various acyclic, carbocyclic, and heterocyclic derivatives. These derivatives find applications in drug discovery, materials science, and organic synthesis .
Polymer Chemistry and Copolymerization
Dispersant Viscosity Modifiers for Lubricating Oils
Chemical Reactivity and Building Blocks
Safety And Hazards
Future Directions
The future directions for research on “N-(3-(4-(dimethylamino)phenyl)propyl)-2,3-dimethoxybenzamide” and similar compounds could involve further exploration of their pharmacological properties and potential applications in medicine and other fields. For example, “3-(Dimethylamino)-1-propylamine” is used to functionalize various pharmacologically active medicinally important compounds , suggesting potential for further development and application in this area.
properties
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-22(2)16-12-10-15(11-13-16)7-6-14-21-20(23)17-8-5-9-18(24-3)19(17)25-4/h5,8-13H,6-7,14H2,1-4H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQPUAZFHVWFDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=C(C(=CC=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-(dimethylamino)phenyl)propyl)-2,3-dimethoxybenzamide |
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